
Phenylboronic acid hydrate
Übersicht
Beschreibung
Phenylboronic acid, also known as benzeneboronic acid, belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .
Synthesis Analysis
Phenylboronic acid is commonly synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Phenylboronic acid is commonly used in organic synthesis, most often in the Suzuki coupling reaction, in which a boronic acid reacts with an organic halide to form a carbon–carbon bond . It also plays a crucial role in carbohydrate chemistry and glycobiology, especially the areas of analysis, separation, protection, and activation .Physical And Chemical Properties Analysis
Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . The positive value of the limiting apparent molar expansibility indicates that hydrophilic groups present in phenylboronic acid and the hydration shell of the solute molecules increases in volume with a change of the solvent due to an increase in the hydrogen bonding with the water molecules .Wissenschaftliche Forschungsanwendungen
Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials have significant potential in diagnostic and therapeutic applications, especially due to their ability to interact with glucose and sialic acid (Lan & Guo, 2019).
Drug Delivery Systems : These materials are widely studied for constructing glucose-responsive systems for insulin delivery, demonstrating the potential of phenylboronic acid-based materials in nanogels, micelles, and mesoporous silica nanoparticles (Ma & Shi, 2014).
Carbohydrate Chemistry : Phenylboronic acid is used in the synthesis of specifically substituted or oxidized sugar derivatives, playing a role in chromatographic solvents and electrophoretic separations of polyhydroxy compounds (Ferrier, 1972).
Catalysis : It serves as an efficient, non-toxic catalyst for the synthesis of tetrahydrobenzo[b]pyrans, offering advantages like operational simplicity, higher yields, and environmental friendliness (Nemouchi et al., 2012).
Glucose Sensing : Phenylboronic acids have been incorporated in hydrogels for glucose sensing, where the binding with glucose induces volumetric changes in the hydrogel matrix, useful for developing wearable biomarker monitoring devices (Elsherif et al., 2018).
Pharmaceutical and Chemical Engineering : Phenylboronic acid and its derivatives form reversible complexes with compounds like saccharides and glycoproteins, finding applications in insulin delivery, tissue engineering, and sensor systems (Liang-yin, 2006).
Insulin Delivery : It has been employed in self-regulated insulin delivery systems using polymers sensitive to glucose concentration (Shiino et al., 1994).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The main challenge in the design of phenylboronic acid-based hydrogel is the finding of polymer network structures that afford the correction of the pH value of phenylboronic acid sequences (pKa = 8.68) to the physiological pH (near 7.4) maintaining the fast response to glucose . Another aspect that should be considered in the preparation of these hydrogels is the unique responsiveness of PBAs towards diol-containing molecules such as glucose .
Eigenschaften
IUPAC Name |
phenylboronic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2.H2O/c8-7(9)6-4-2-1-3-5-6;/h1-5,8-9H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRHUGNVGASGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylboronic acid hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




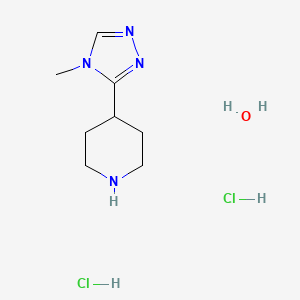
![{[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate](/img/structure/B7971574.png)

![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate](/img/structure/B7971598.png)
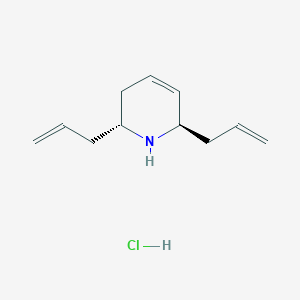
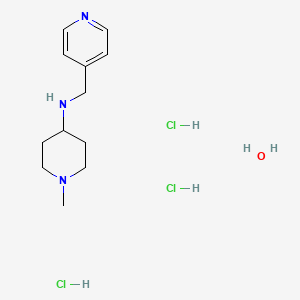
![1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate](/img/structure/B7971613.png)
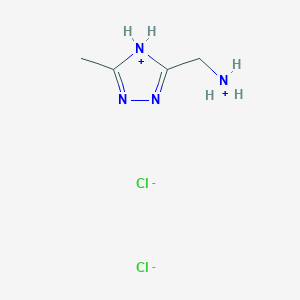
![3-Azabicyclo[3.3.1]nonane hydrochloride, AldrichCPR](/img/structure/B7971625.png)
![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate](/img/structure/B7971640.png)
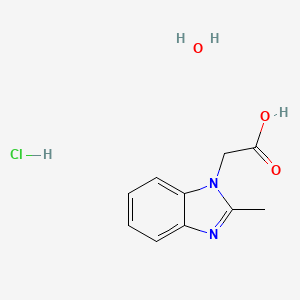
![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride](/img/structure/B7971662.png)
![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/structure/B7971670.png)